The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.
IRBESARTAN-D4
CAS No.: 1216883-23-6
VCID: VC0196433
Molecular Formula: C25H28N6O
Molecular Weight: 432.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Irbesartan-D4, with a CAS number of 1216883-23-6, is a deuterium-labeled version of irbesartan, a potent angiotensin II type 1 (AT1) receptor antagonist. This compound is primarily used as an internal standard for the quantification of irbesartan in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Synthesis and ApplicationsIrbesartan-D4 is synthesized by incorporating deuterium into specific positions of the irbesartan molecule. This labeling is crucial for its use as an internal standard in mass spectrometry, allowing for precise quantification of irbesartan in biological samples . Applications in Research
Effects of Irbesartan on AtherosclerosisA study demonstrated that irbesartan significantly reduces inflammatory markers such as soluble vascular cell adhesion molecule-1 (VCAM-1), tumor necrosis factor-alpha receptor II (TNF-αRII), and superoxide in patients with coronary artery disease. This reduction in inflammatory markers suggests a potential role for irbesartan in retarding the inflammatory process in atherosclerosis . Storage and Handling
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CAS No. | 1216883-23-6 | ||||||
Product Name | IRBESARTAN-D4 | ||||||
Molecular Formula | C25H28N6O | ||||||
Molecular Weight | 432.6 g/mol | ||||||
IUPAC Name | 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | ||||||
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | ||||||
Standard InChIKey | YOSHYTLCDANDAN-WQKXEYJYSA-N | ||||||
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | ||||||
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | ||||||
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | ||||||
Appearance | White Solid | ||||||
Application | The isotope labeled form of Irbesartan. | ||||||
Melting Point | 183-185°C | ||||||
Purity | > 95% | ||||||
Quantity | Milligrams-Grams | ||||||
Related CAS | 138402-11-6 (unlabelled) | ||||||
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly | ||||||
Solubility | 10 mM in DMSO | ||||||
Storage | -20ºC Freeze | ||||||
Synonyms | 2-Butyl-3-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; BMS-186295-d4; SR-47436-d4; Aprovel-d4; Avapro-d4; | ||||||
Tag | Irbesartan | ||||||
PubChem Compound | 45358998 | ||||||
Last Modified | Apr 15 2024 |
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